molecular formula C43H43F2N3O24 B162723 Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No.: B162723
M. Wt: 1023.8 g/mol
InChI Key: FPUWXSBNYDMTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fura-FF AM, also known as Fura-2FF Acetoxymethyl Ester, is a cell-permeant fluorescent calcium indicator. It is a difluorinated derivative of the calcium indicator Fura-2. Fura-FF AM is widely used in scientific research to measure intracellular calcium concentrations due to its unique properties, such as low affinity for calcium and minimal sensitivity to magnesium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fura-FF AM is synthesized through a series of chemical reactions starting from Fura-2The final product, Fura-FF AM, is obtained through purification and crystallization .

Industrial Production Methods

In industrial settings, the production of Fura-FF AM involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Mechanism of Action

Fura-FF AM exerts its effects by entering the cell and being hydrolyzed by intracellular esterases to release Fura-FF. The released Fura-FF binds to calcium ions, resulting in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of intracellular calcium concentrations, providing valuable insights into cellular calcium dynamics .

Properties

IUPAC Name

acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H43F2N3O24/c1-23(49)61-18-66-36(54)14-47(15-37(55)67-19-62-24(2)50)30-7-6-29(44)40(45)41(30)60-9-8-59-33-10-28-11-34(42-46-13-35(72-42)43(58)70-22-65-27(5)53)71-32(28)12-31(33)48(16-38(56)68-20-63-25(3)51)17-39(57)69-21-64-26(4)52/h6-7,10-13H,8-9,14-22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWXSBNYDMTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C(=C(C=C1)F)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H43F2N3O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1023.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

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